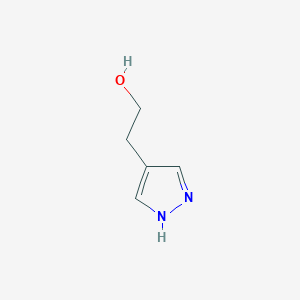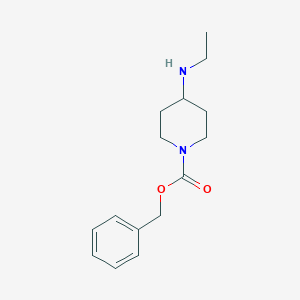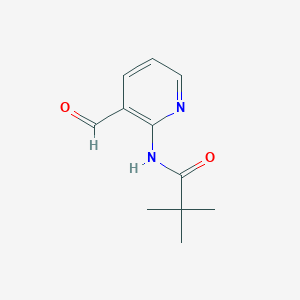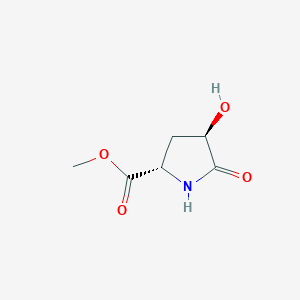
2-(1H-pyrazol-4-yl)ethanol
Overview
Description
2-(1H-pyrazol-4-yl)ethanol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polysubstituted Pyrazoles and Isoxazoles :
- A general approach was developed for creating 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols through the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. This method offers potential routes for synthesizing bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
Coordination Behaviour with Metals :
- The compound was studied for its reactivity against Pd(II), Zn(II), and Cu(II), leading to various complexes with different geometries and nuclearities. This research provides insights into the potential use of 2-(1H-pyrazol-4-yl)ethanol in forming complexes for various applications (Muñoz et al., 2011).
Formation of Oxaselenolanes :
- The compound has been used to create 2-(pyrazol-4-yl)-1,3-oxaselenolanes, novel compounds with potential applications in various fields. The structure of these new compounds was confirmed using various spectroscopic methods (Papernaya et al., 2015).
Synthesis and Oxidation :
- An efficient approach for preparing N-substituted 2-(pyrazol-4-yl)ethanols was described, along with their oxidation to 2-(pyrazol-4-yl)-2-oxoacetic acids. This study provides a methodology for obtaining derivatives with potential bioactive properties (Ivonin et al., 2020).
Palladium and Platinum Complexes :
- This compound was used to form complexes with Palladium(II) and Platinum(II), which were characterized by various spectroscopic methods. The study offers insights into the complexation behavior of this compound and its potential applications in catalysis or material science (Pérez et al., 2013).
Interaction with Hepatic Microsomes :
- The interaction of ethanol and pyrazole, including this compound, with hepatic microsomes was investigated. This research is relevant for understanding the metabolic and pharmacological implications of pyrazole-based compounds (Rubin et al., 1971).
Initiators for Ring-Opening Polymerization :
- The compound was part of the study in creating new chiral heteroscorpionate ligands, which acted as initiators for the ring-opening polymerization of rac-lactide. This application is significant in polymer science and engineering (Otero et al., 2017).
Ultrasound-Promoted Synthesis :
- A series of novel 2-(pyrazol-1-yl)pyrimidine derivatives was obtained under ultrasonic conditions using this compound. This research highlights the role of this compound in facilitating the synthesis of new derivatives (Kuhn et al., 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives, it is likely that multiple pathways could be influenced . These could potentially include pathways related to inflammation, cell proliferation, and neurotransmission, among others .
Pharmacokinetics
The compound’s molecular weight (11213 Da ) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Pyrazole derivatives have been associated with a range of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities . The specific effects would depend on the compound’s targets and the biochemical context.
Action Environment
The action, efficacy, and stability of 2-(1H-pyrazol-4-yl)ethanol could potentially be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZSHMTCZYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401640 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-57-2 | |
| Record name | 2-(1H-pyrazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)








